2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Description
Properties
IUPAC Name |
2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-17-11-23-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHIIOKCMVKWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC2(O1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the spiro compound: This step involves the reaction of a suitable precursor with dichloromethane at 20°C, followed by cooling with ice.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Key Parameters of Comparable Spirocyclic Compounds
Comparative Analysis
Substituent Effects
- Benzhydryl vs. Benzyl/Phenyl Groups : The benzhydryl group in the target compound introduces enhanced steric bulk and lipophilicity compared to benzyl (e.g., 9-benzyl analog ) or phenyl (e.g., 3-phenyl analog ) derivatives. This may influence binding affinity in receptor-targeted applications.
- Dihydrochloride Salt () : The dihydrochloride form of the unsubstituted core (C₆H₁₂Cl₂N₂O₂) improves water solubility, making it suitable for aqueous reaction conditions, unlike the neutral benzhydryl derivative .
Heteroatom Positioning and Reactivity
- Oxygen vs.
- Altered Heteroatom Arrangements: The 5-oxa-2,7-diazaspiro[3.5]nonan-6-one (CID 132343758, ) shifts nitrogen and oxygen positions, impacting hydrogen-bonding capabilities and metabolic stability .
Biological Activity
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a complex heterocyclic compound with the molecular formula and a molecular weight of 308.38 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.
Chemical Structure
The structure of this compound features a spirocyclic configuration, which contributes to its unique biological interactions. The presence of an oxetane ring fused with a diazaspiro nonane system enhances its reactivity and potential for binding to various biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A notable study demonstrated its ability to inhibit KRAS G12C mutations, which are prevalent in various cancers.
| Compound Name | Structure | Antitumor Activity | Reference |
|---|---|---|---|
| This compound | Structure | Inhibits KRAS G12C mutations; dose-dependent effects observed |
The antitumor efficacy is attributed to the compound's interaction with specific protein targets involved in cancer cell proliferation. For instance, it has been shown to covalently bind to mutated KRAS proteins, suggesting a targeted approach to cancer therapy.
Inhibition of Protein Synthesis
Similar compounds have demonstrated the ability to inhibit protein synthesis in vivo, which may serve as a mechanism through which they exert their biological effects. This inhibition can lead to reduced proliferation of cancer cells and potentially enhance the effectiveness of existing therapies.
Neuroprotective Effects
Preliminary studies suggest that spiro compounds like this compound may possess neuroprotective properties. However, specific data on this compound's neuroprotective effects remain limited and warrant further investigation.
Case Studies and Research Findings
- Antitumor Study : A recent preclinical study evaluated the antitumor activity of several diazaspiro derivatives, including this compound. The findings indicated that this compound exhibited high metabolic stability and significant antitumor activity in xenograft mouse models.
- Protein Synthesis Inhibition : Another research effort focused on the mechanism of action related to protein synthesis inhibition by diazaspiro compounds. This study highlighted the potential application of these compounds in combination therapies for cancer treatment.
Q & A
Q. What are the recommended synthetic strategies for constructing the spiro[3.5]nonane core in 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one?
The synthesis of the spiro[3.5]nonane scaffold typically involves cyclization reactions or ring-closing methodologies. Key approaches include:
- Mitsunobu reactions for ether bond formation between hydroxyl and benzhydryl groups.
- Mannich-type cyclizations to assemble the diazaspiro framework, using precursors like tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate analogs) .
- Catalytic hydrogenation for reducing unsaturated intermediates to form the spiro structure.
Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products like over-reduced byproducts .
Q. How can researchers characterize the stereochemistry of this compound using spectroscopic methods?
- NMR Spectroscopy :
- H-NMR : Analyze coupling constants (-values) to determine axial/equatorial proton orientations in the spiro ring. For example, protons adjacent to the oxygen atom (5-oxa position) exhibit distinct splitting patterns .
- C-NMR : Chemical shifts near 170–180 ppm indicate the carbonyl group (7-one position), while sp-hybridized carbons in the spiro system appear between 30–60 ppm .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar aprotic solvents (e.g., DMSO or acetonitrile) .
Q. What safety precautions should be observed when handling this compound in the laboratory?
While specific safety data for this compound are limited, general precautions for spirocyclic amines include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid used in deprotection steps) .
- Storage : Keep in sealed containers under inert gas (argon or nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Data Triangulation : Combine results from multiple assays (e.g., enzyme inhibition, cell viability, and receptor binding) to identify consistent trends. For example, discrepancies in IC values may arise from assay-specific interference (e.g., solvent effects) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzhydryl vs. methyl groups) to isolate contributions to activity. For instance, bulkier substituents may enhance receptor binding but reduce solubility .
Q. What methodologies are effective for optimizing the pharmacokinetic profile of this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve oral bioavailability. Evidence from tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate derivatives shows enhanced stability in gastric fluid .
- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., oxidation of the spiro ring’s nitrogen atoms) .
Q. How can computational tools aid in predicting synthetic routes for novel derivatives?
- Retrosynthetic Analysis : Platforms like Pistachio or Reaxys propose routes based on known reactions of similar spiro compounds (e.g., 2-Oxaspiro[3.5]nonan-7-one derivatives) .
- Density Functional Theory (DFT) : Model transition states to predict feasibility of ring-closing steps, minimizing trial-and-error experimentation .
Q. What experimental designs are recommended for analyzing spectral data contradictions (e.g., NMR vs. MS)?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities.
- 2D NMR Techniques (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the spiro system .
- Isotopic Labeling : Track unexpected fragments in MS/MS spectra, such as benzhydryl group cleavage under ionization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
